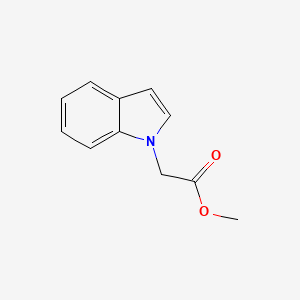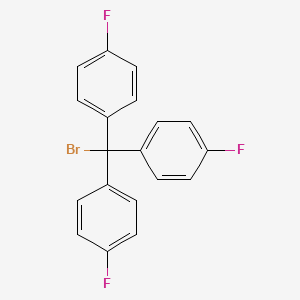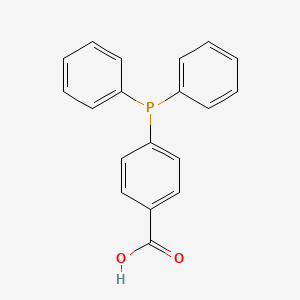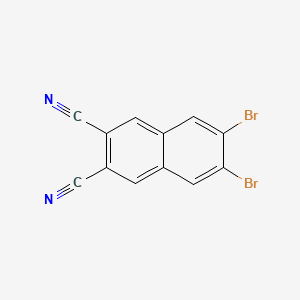
2-(1H-indol-1-il)acetato de metilo
Descripción general
Descripción
Methyl 2-(1H-indol-1-yl)acetate, also known as methyl indoleacetate, is a natural compound found in a variety of plants, fungi, and bacteria. It is a lipophilic compound with a molecular weight of 181.2 g/mol, and a melting point of approximately 22°C. Methyl indoleacetate has been studied for its potential roles in a variety of biological processes, including plant defense, plant growth, and plant-microbe interactions. It is also used in laboratory experiments to study the effects of indole compounds on cell metabolism.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Se han sintetizado y evaluado derivados del 2-(1H-indol-1-il)acetato de metilo por su actividad antioxidante . Estos compuestos se prepararon mediante una reacción de condensación entre 1H-indol carbaldehído oxima y derivados de 2-cloro acetamida . El resultado de la actividad antioxidante revela que la mayoría de los compuestos estaban mostrando una actividad considerable .
Compuestos biológicamente activos
Los derivados del indol, incluido el this compound, se han utilizado como compuestos biológicamente activos para el tratamiento de diversos trastornos en el cuerpo humano . Han atraído una atención creciente en los últimos años debido a su potencial para tratar células cancerosas, microbios y diferentes tipos de trastornos .
Intermediarios farmacéuticos
El this compound es un ingrediente farmacéutico activo y se utiliza como intermedio farmacéutico . También se utiliza como materia prima en la síntesis orgánica .
Actividad antiinflamatoria
Los derivados del indol, incluido el this compound, han mostrado actividad antiinflamatoria . Se sintetizaron análogos de indometacina de 2-(4-(metilsulfonil)fenil)-1-sustituido-indol y se evaluó su actividad inhibitoria de COX-2 in vitro, así como su actividad antiinflamatoria in vivo .
Síntesis de alcaloides
Los derivados del indol son unidades frecuentes presentes en algunos alcaloides . La construcción de indoles como unidad en algunos alcaloides ha llamado la atención de la comunidad química .
Perfil quimioterapéutico
La amida y sus análogos, incluido el this compound, se encuentran en muchos compuestos que ocurren naturalmente y han recibido mucha atención debido a su alto perfil quimioterapéutico .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-(1H-indol-1-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(1H-indol-1-yl)acetate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 2-indol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMODFYWAQRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359507 | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-80-6 | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)
![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)




![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)






